molecular formula C14H16Cl2N2O2 B2609021 N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide CAS No. 1355933-29-7

N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide

Cat. No.: B2609021
CAS No.: 1355933-29-7
M. Wt: 315.19
InChI Key: FKJGEWXVCBZYTM-UHFFFAOYSA-N
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Description

N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide is a chemical compound with a complex structure that includes cyano, dichlorophenyl, and propanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide typically involves the reaction of 3,4-dichlorobenzyl cyanide with 3-(propan-2-yloxy)propanoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the dichlorophenyl group may interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide: shares similarities with other cyano and dichlorophenyl-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[cyano-(3,4-dichlorophenyl)methyl]-3-propan-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c1-9(2)20-6-5-14(19)18-13(8-17)10-3-4-11(15)12(16)7-10/h3-4,7,9,13H,5-6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJGEWXVCBZYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(=O)NC(C#N)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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